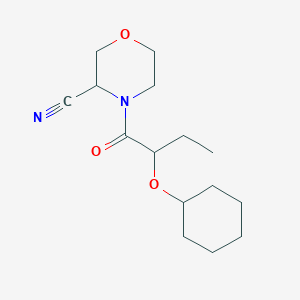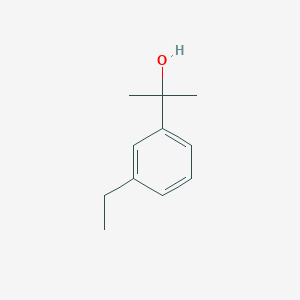
2-(3-Ethylphenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethylphenyl)-2-propanol is an organic compound characterized by a phenyl ring substituted with an ethyl group at the third position and a hydroxyl group attached to a propyl chain
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the epidermal growth factor receptor (egfr), a transmembrane protein frequently dysregulated in cancer cells .
Mode of Action
For instance, some phenylpropanols are known to inhibit the tyrosine kinase activity of EGFR . This inhibition can result in antitumor effects .
Biochemical Pathways
Compounds with similar structures have been found to affect the signal transduction network, including the mitogen-activated protein kinase (mapk) and the mammalian target of rapamycin (mtor) .
Pharmacokinetics
Similar compounds like 3-ethylphenyl sulfate are known to be strong acidic compounds . This could potentially impact the bioavailability of 2-(3-Ethylphenyl)-2-propanol.
Result of Action
Similar compounds have demonstrated antitumor activities, both as single agents and in combination with chemotherapy and radiation therapy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, phthalic acid esters, a class of compounds similar to this compound, have been found in various environmental samples, suggesting that they might be biosynthesized in nature . These compounds have been reported to possess various biological activities, which might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethylphenyl)-2-propanol typically involves the alkylation of 3-ethylphenyl magnesium bromide with acetone, followed by hydrolysis. The reaction conditions include:
Step 1: Preparation of 3-ethylphenyl magnesium bromide by reacting 3-ethylbromobenzene with magnesium in dry ether.
Step 2: Addition of acetone to the Grignard reagent to form the intermediate.
Step 3: Hydrolysis of the intermediate to yield this compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone, 2-(3-ethylphenyl)-2-propanone.
Reduction: The compound can be reduced to form 2-(3-ethylphenyl)-2-propanamine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed:
Oxidation: 2-(3-ethylphenyl)-2-propanone.
Reduction: 2-(3-ethylphenyl)-2-propanamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Ethylphenyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
2-Phenyl-2-propanol: Lacks the ethyl substitution on the phenyl ring, resulting in different reactivity and properties.
2-(4-Ethylphenyl)-2-propanol: Similar structure but with the ethyl group at the fourth position, leading to variations in steric and electronic effects.
2-(3-Methylphenyl)-2-propanol: Substituted with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness: 2-(3-Ethylphenyl)-2-propanol is unique due to the specific positioning of the ethyl group on the phenyl ring, which influences its reactivity and potential applications. The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3-ethylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-9-6-5-7-10(8-9)11(2,3)12/h5-8,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFNWUJDADJYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2464613.png)
![2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2464614.png)
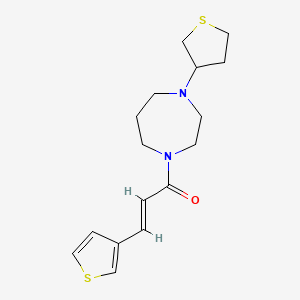
![2-[(3,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2464618.png)
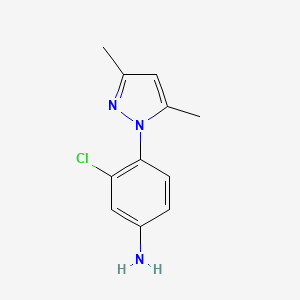
![8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2464620.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2464623.png)

![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B2464625.png)
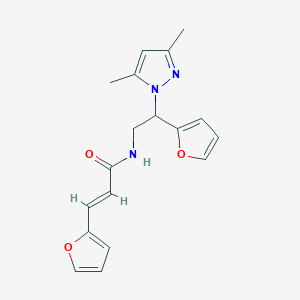
![5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2464630.png)
![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2464632.png)
